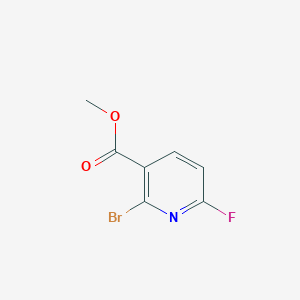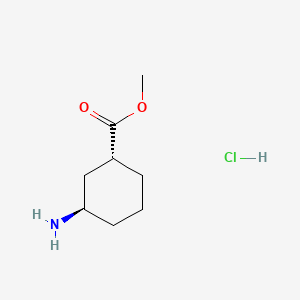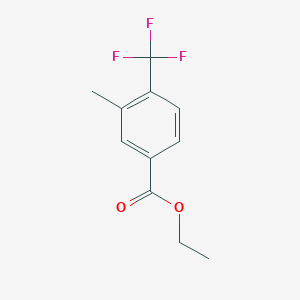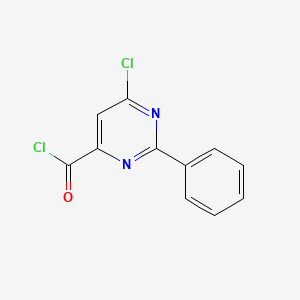
6-Chloro-2-phenylpyrimidine-4-carbonyl chloride
Overview
Description
6-Chloro-2-phenylpyrimidine-4-carbonyl chloride is a chemical compound with the CAS Number: 1148122-15-9 and Linear Formula: C11H6Cl2N2O . It is used in scientific research and its unique properties allow it to be employed in diverse applications, ranging from drug synthesis to materials science.
Molecular Structure Analysis
The molecular structure of 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride is represented by the Linear Formula: C11H6Cl2N2O . More detailed structural information might be available in technical documents or peer-reviewed papers .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride include a molecular weight of 218.64 g/mol . It has a computed XLogP3-AA value of 2.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a topological polar surface area of 42.8 Ų .Scientific Research Applications
Chemical Transformations and Synthesis
One of the fundamental applications of 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride is in chemical synthesis, where it acts as a precursor for the development of complex molecules. For instance, it undergoes ring transformations in reactions with nucleophiles, leading to the formation of derivatives like 4-amino-2-phenylpyrimidine. Such transformations are crucial for understanding reaction mechanisms and developing new synthetic routes (H. W. V. Meeteren & H. Plas, 2010).
Crystal Structure Analysis
The crystal structures of derivatives like 6-chloro-4-nitro-2-phenylpyrimidine have been determined using X-ray diffraction, providing insights into the effects of substituents on molecular geometry and intermolecular interactions. This research is invaluable for the design of new materials with desired physical and chemical properties (T. Rybalova et al., 2001).
Molecular Structure and Conformation
The molecular structure and conformation of related compounds, such as 2-chloro-1-phenylethanone, have been explored through techniques like gas-phase electron diffraction and theoretical calculations. Such studies provide a deeper understanding of molecular dynamics and are essential for the development of new chemical entities with specific biological or physical properties (K. Aarset & K. Hagen, 2005).
Ligand Exchange and Coordination Chemistry
Research on ligand exchange on metal complexes using derivatives of 2,2'-bipyrimidine, including phenyl-substituted variants, sheds light on coordination chemistry. Such studies are critical for the development of catalysts and materials with applications in organic synthesis, environmental remediation, and more (E. Riesgo et al., 2001).
Antimicrobial Activities
Derivatives of 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride have been investigated for their antimicrobial activities. The synthesis of benzothiophene derivatives and their evaluation against various bacterial strains highlight the compound's potential as a scaffold for developing new antimicrobial agents (Gadada Aganagowda et al., 2012).
Mesomorphic Properties
The influence of spacer chain lengths and polar terminal groups on the mesomorphic properties of tethered 5-phenylpyrimidines demonstrates the compound's application in materials science, particularly in the development of liquid crystal displays and other optoelectronic devices (Gundula F. Starkulla et al., 2009).
Safety And Hazards
properties
IUPAC Name |
6-chloro-2-phenylpyrimidine-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2O/c12-9-6-8(10(13)16)14-11(15-9)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZVDCDXBHGPCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677758 | |
| Record name | 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-phenylpyrimidine-4-carbonyl chloride | |
CAS RN |
1148122-15-9 | |
| Record name | 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



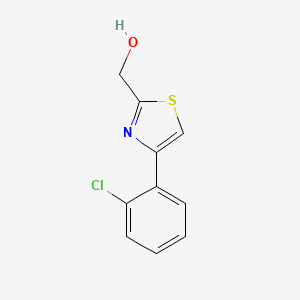
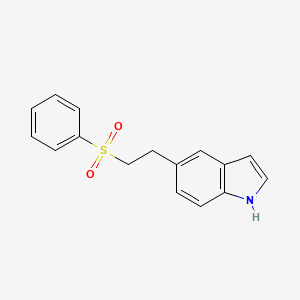
![2-[2-(4-Chlorophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1420761.png)



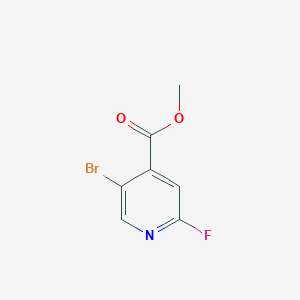
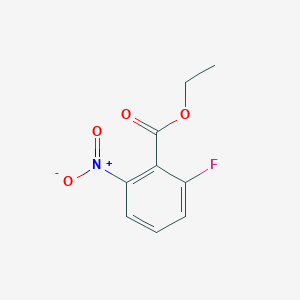
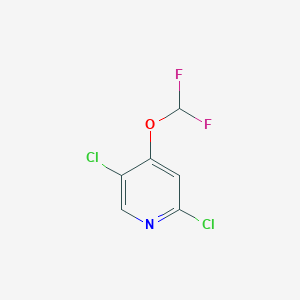
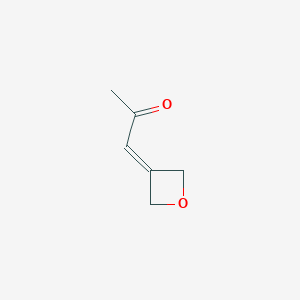
![Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate](/img/structure/B1420773.png)
